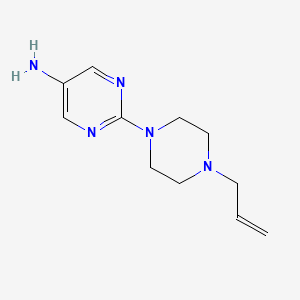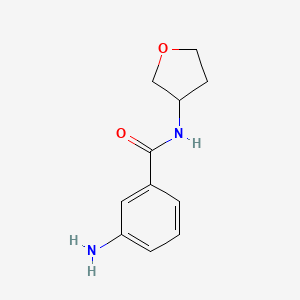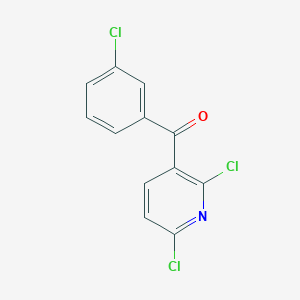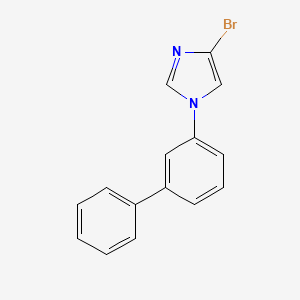
2-(6-Cyclohexyl-6-hydroxycyclohexa-2,4-dien-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Cyclohexylhydroxyphenylaceticacid is an organic compound characterized by the presence of a cyclohexyl group, a hydroxy group, and a phenylacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Cyclohexylhydroxyphenylaceticacid typically involves the following steps:
Cyclohexylation: Introduction of the cyclohexyl group to the phenylacetic acid backbone.
Hydroxylation: Addition of a hydroxy group to the phenyl ring.
Industrial Production Methods: Industrial production methods often employ catalytic processes to enhance yield and efficiency. Common catalysts include transition metals such as palladium or nickel, which facilitate the cyclohexylation and hydroxylation reactions under controlled conditions.
Types of Reactions:
Oxidation: ®-Cyclohexylhydroxyphenylaceticacid can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.
Substitution: The hydroxy group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
®-Cyclohexylhydroxyphenylaceticacid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-Cyclohexylhydroxyphenylaceticacid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways and cellular processes.
類似化合物との比較
Cyclohexylphenylaceticacid: Lacks the hydroxy group, resulting in different chemical properties and reactivity.
Hydroxyphenylaceticacid: Lacks the cyclohexyl group, affecting its biological activity and applications.
Uniqueness: ®-Cyclohexylhydroxyphenylaceticacid is unique due to the presence of both the cyclohexyl and hydroxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
特性
分子式 |
C14H20O3 |
|---|---|
分子量 |
236.31 g/mol |
IUPAC名 |
2-(6-cyclohexyl-6-hydroxycyclohexa-2,4-dien-1-yl)acetic acid |
InChI |
InChI=1S/C14H20O3/c15-13(16)10-12-8-4-5-9-14(12,17)11-6-2-1-3-7-11/h4-5,8-9,11-12,17H,1-3,6-7,10H2,(H,15,16) |
InChIキー |
VIUBPJBHBABDOJ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2(C=CC=CC2CC(=O)O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{5-[4,5-diamino-2-fluoro-3-(oxolan-2-yl)phenyl]pyrimidin-2-yl}propan-2-ol](/img/structure/B8334044.png)
![4-[N'-(2-methoxyphenyl)ureido]phenylacetic acid](/img/structure/B8334047.png)


![(4H-thieno[3,2-c]chromen4-yl)methanamine](/img/structure/B8334066.png)





